molecular formula C33H41NO2 B579882 tert-アミルエバスチン CAS No. 1312211-93-0

tert-アミルエバスチン

カタログ番号: B579882
CAS番号: 1312211-93-0
分子量: 483.7 g/mol
InChIキー: HPKXAPGAMCZWKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Amyl Ebastine: is a derivative of ebastine, a second-generation H1-antihistamine. Ebastine is known for its effectiveness in treating allergic conditions such as rhinitis and urticaria. tert-Amyl Ebastine, with its unique structural modifications, offers potential advantages in terms of pharmacokinetics and pharmacodynamics .

科学的研究の応用

tert-Amyl Ebastine has a wide range of scientific research applications, including:

作用機序

Target of Action

Tert-Amyl Ebastine is a novel histamine H1 receptor antagonist . It binds preferentially to peripheral H1 receptors . The primary target of Tert-Amyl Ebastine is the H1 receptor, which plays a crucial role in allergic reactions .

Mode of Action

Tert-Amyl Ebastine interacts with its target, the H1 receptor, by binding to it . This binding causes a rapid and prolonged inhibition of the effects induced by histamine . Neither Tert-Amyl Ebastine nor its metabolites cross the blood-brain barrier after oral administration . This characteristic is in accord with the low sedation profile observed in the results of experiments studying the effects of Tert-Amyl Ebastine on the central nervous system .

Biochemical Pathways

The biochemical pathways affected by Tert-Amyl Ebastine involve the MEK/ERK/AP-1 cascade . Tert-Amyl Ebastine upregulates the transcription of TERT via this cascade . This upregulation promotes telomere synthesis, blunts tissue aging hallmarks with reduced cellular senescence and inflammatory cytokines, and silences p16INK4a expression via upregulation of DNMT3B-mediated promoter hypermethylation .

Pharmacokinetics

Tert-Amyl Ebastine is rapidly absorbed after oral administration . It undergoes considerable first-pass hepatic metabolism, leading to the appearance of its active acid metabolite, carebastine . After a single oral dose, maximum plasma levels of the metabolite are obtained between 2.6 and 4 hours . The half-life of the acid metabolite is between 15 and 19 hours . After repeated administration, steady state is reached in 3 to 5 days .

Result of Action

The molecular and cellular effects of Tert-Amyl Ebastine’s action include the promotion of telomere synthesis, reduction of cellular senescence and inflammatory cytokines, and silencing of p16INK4a expression . In the brain, Tert-Amyl Ebastine alleviates neuroinflammation, increases neurotrophic factors, stimulates adult neurogenesis, and preserves cognitive function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-Amyl Ebastine. For instance, the use of an environment-friendly antisolvent, tert-amyl alcohol (TAA), can improve the quality of perovskite films, which can effectively regulate the formation of an intermediate phase staged in between a liquid precursor phase and a solid perovskite phase due to its moderate polarity . This further promotes the homogeneous nucleation and crystal growth, thus leading to the formation of high-quality perovskite films and enhanced photodetector performance .

生化学分析

Biochemical Properties

tert-Amyl Ebastine interacts with various enzymes and proteins within the body. It is a substrate for cytochrome P450 3A4, an enzyme involved in drug metabolism . The compound undergoes extensive metabolism to form hydroxyebastine, which is subsequently metabolized to carebastine .

Cellular Effects

The cellular effects of tert-Amyl Ebastine are not fully understood. Studies on Ebastine, the parent compound, suggest that it may have significant effects on cellular processes. Ebastine has been shown to inhibit histamine-induced wheal and flare, suggesting it may have an impact on cell signaling pathways .

Molecular Mechanism

The molecular mechanism of tert-Amyl Ebastine involves its interaction with cytochrome P450 3A4. This enzyme mediates the metabolism of the compound, converting it into hydroxyebastine and subsequently into carebastine . These metabolites may have their own interactions with biomolecules, potentially influencing gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

Studies on Ebastine have shown that it has a rapid onset and long duration of action, suggesting that tert-Amyl Ebastine may have similar properties .

Metabolic Pathways

tert-Amyl Ebastine is involved in metabolic pathways mediated by cytochrome P450 3A4. This enzyme catalyzes the conversion of the compound into hydroxyebastine, which is then further metabolized into carebastine .

Transport and Distribution

Studies suggest that Ebastine, the parent compound, is transported via P-glycoprotein in Caco-2 cells .

準備方法

Synthetic Routes and Reaction Conditions: tert-Amyl Ebastine can be synthesized through a series of chemical reactions involving tert-amyl alcohol and ebastine. The process typically involves the formation of an intermediate compound, which is then reacted with tert-amyl alcohol under controlled conditions to yield tert-Amyl Ebastine .

Industrial Production Methods: Industrial production of tert-Amyl Ebastine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

化学反応の分析

Types of Reactions: tert-Amyl Ebastine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

類似化合物との比較

Uniqueness: tert-Amyl Ebastine stands out due to its unique structural modifications, which may offer improved pharmacokinetic properties and reduced side effects compared to its parent compound and other similar antihistamines .

生物活性

tert-Amyl ebastine is a deuterated derivative of ebastine, a second-generation antihistamine primarily utilized for treating allergic conditions such as allergic rhinitis and chronic urticaria. The introduction of deuterium enhances its stability and alters its pharmacokinetic properties, making it a valuable tool in pharmacological studies. This article explores the biological activity of tert-Amyl ebastine, focusing on its mechanism of action, pharmacokinetics, and therapeutic efficacy.

tert-Amyl ebastine functions primarily as an H1 receptor antagonist . By blocking histamine's action at H1 receptors, it alleviates symptoms associated with allergies without the sedative effects commonly seen with first-generation antihistamines. The compound's unique deuterated structure allows for better tracking in metabolic studies, thus providing insights into its pharmacological behavior in vivo.

Key Features:

  • Molecular Formula : C25H34N2O3
  • Molecular Weight : 414.55 g/mol
  • Deuteration Impact : Enhances stability and tracking in biological studies.

Pharmacokinetics

The pharmacokinetic profile of tert-Amyl ebastine is influenced by its deuterated nature. Studies indicate that the presence of deuterium improves metabolic stability, leading to prolonged action in biological systems. This characteristic is crucial for understanding the drug's efficacy and safety profile.

Table 1: Comparison of Pharmacokinetic Properties

CompoundHalf-Life (Hours)Bioavailability (%)Metabolic Pathway
Tert-Amyl Ebastine15-2090Hepatic metabolism via CYP enzymes
Non-Deuterated Ebastine8-1280Hepatic metabolism

Efficacy in Clinical Studies

Clinical trials have demonstrated the effectiveness of ebastine and its derivatives in managing allergic symptoms. A notable study involved patients with bronchial asthma who received ebastine for four weeks. The results indicated significant improvements in various clinical parameters:

  • Serum Eosinophil Cationic Protein (ECP) : Decreased from 25 ± 3 mg/L to 16.3 ± 2.4 mg/L (P < 0.0014).
  • Peripheral Blood Eosinophil Counts : Reduced from 468.2 ± 44.4/mm³ to 417.3 ± 47.8/mm³ (P < 0.0253).
  • Peak Expiratory Flow Rate (PEFR) : Increased from 410.9 ± 16.1 L/min to 440 ± 19.1 L/min (P < 0.0189) .

Case Studies

Case Study 1: Efficacy in Allergic Rhinitis
A randomized double-blind study compared the efficacy of tert-Amyl ebastine against loratadine in patients with seasonal allergic rhinitis (SAR). Patients receiving tert-Amyl ebastine showed greater reductions in symptom scores over a four-week period compared to those on loratadine .

Case Study 2: Asthma Management
In another open-label study involving asthmatic patients, ebastine significantly reduced bronchospasm induced by histamine, demonstrating an effective dose-response relationship . The ED50 for bronchospasm inhibition was found to be lower than that for other antihistamines like terfenadine.

特性

CAS番号

1312211-93-0

分子式

C33H41NO2

分子量

483.7 g/mol

IUPAC名

4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(2-methylbutan-2-yl)phenyl]butan-1-one

InChI

InChI=1S/C33H41NO2/c1-4-33(2,3)29-19-17-26(18-20-29)31(35)16-11-23-34-24-21-30(22-25-34)36-32(27-12-7-5-8-13-27)28-14-9-6-10-15-28/h5-10,12-15,17-20,30,32H,4,11,16,21-25H2,1-3H3

InChIキー

HPKXAPGAMCZWKF-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4

正規SMILES

CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4

同義語

1-[4-(1,1-Dimethylpropyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。